6-Fluoro-4-(1H-imidazol-1-yl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN4 |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
6-fluoro-4-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C11H7FN4/c12-8-1-2-10-9(5-8)11(15-6-14-10)16-4-3-13-7-16/h1-7H |
InChI Key |
FOXFBUFYBTWZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)N3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Fluoro 4 1h Imidazol 1 Yl Quinazoline and Analogues
Strategic Approaches for Quinazoline (B50416) Core Construction
The construction of the quinazoline ring system is a critical step in the synthesis of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline. Both classical and modern synthetic methodologies are employed to achieve this, each with its own advantages and limitations.
Classical Cyclization Reactions (e.g., Niementowski's Synthesis)
The Niementowski synthesis is a well-established and widely used classical method for the construction of 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.govwikipedia.orgchemeurope.com This reaction typically involves the condensation of anthranilic acids with amides at high temperatures. nih.govwikipedia.org The first synthesis of the quinazoline nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen. nih.gov Von Niementowski later optimized this by using amides instead of cyanogen. nih.gov
While effective, the traditional Niementowski reaction often requires harsh conditions, including high temperatures and long reaction times. nih.gov A variation of this method, known as the Niementowski modification of the Friedlander synthesis, utilizes isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov
Modern Synthetic Routes and Innovations
To overcome the limitations of classical methods, a variety of modern synthetic routes have been developed, offering improved efficiency, milder reaction conditions, and greater structural diversity. These innovations include metal-catalyzed reactions, microwave-assisted synthesis, multicomponent reactions, and solid-phase synthesis techniques. mdpi.comacs.orgrsc.orgnih.govnih.gov
Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazoline scaffolds. frontiersin.orgnih.gov Various metals, including copper, palladium, iron, and cobalt, have been employed to catalyze the formation of the quinazoline ring through different mechanistic pathways. mdpi.comfrontiersin.orgrsc.org
Copper-catalyzed reactions have been extensively studied for quinazoline synthesis. mdpi.comrsc.org For instance, copper(I) chloride (CuCl) has been used to catalyze the one-pot, multi-component reaction of ortho-bromoaromatic ketones with aldehydes or alcohols and aqueous ammonia (B1221849) to yield quinazolines. mdpi.com Another approach involves the copper-catalyzed synthesis of quinazolines from aldehydes and benzylamines. mdpi.com
Palladium catalysis has also been instrumental in quinazoline synthesis. rsc.org For example, a palladium-catalyzed tandem addition/cyclocarbonylation of N-(2-iodophenyl)-N'-arylcarbodiimide has been developed to access 2-substituted quinazolinones. rsc.org
More recently, earth-abundant and less toxic metals like iron and manganese have gained attention. mdpi.comfrontiersin.org Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been achieved using microwave assistance in water, offering a greener synthetic route. rsc.orgsci-hub.cat Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides provides another efficient pathway to 2-substituted quinazolines. mdpi.com
| Catalyst System | Reactants | Product | Reference |
| CuCl/DABCO/4-HO-TEMPO | Aldehyde, Benzylamine | Quinazoline | mdpi.com |
| CuI/L-proline | 2-halobenzaldehydes, Amidine hydrochlorides | Quinazolinone | rsc.org |
| Pd(OAc)2/PPh3 | ortho-iodoanilines, Imidoyl chlorides | Quinazolinone | rsc.org |
| Mn(I) complex | 2-aminobenzyl alcohol, Primary amides | 2-substituted quinazoline | mdpi.com |
| Fe2(acac)3/DMEDA or FeCl3/L-proline | 2-halobenzoic acids, Amidines | Quinazolinone | rsc.orgsci-hub.cat |
| Cyclopentadienylcobalt dicarbonyl | Dioxazolones, Imines | Multi-functionalized quinazoline | nih.gov |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org The application of microwave technology to quinazoline synthesis has been particularly effective. nih.govnih.govfrontiersin.org
For instance, the Niementowski synthesis, which traditionally requires high temperatures and long hours, can be significantly accelerated under microwave irradiation. nih.gov Microwave-assisted synthesis has also been successfully applied to the condensation of N-arylamidines with aldehydes to produce quinazolines without the need for a Lewis acid catalyst. nih.govfrontiersin.org Furthermore, a solvent-free, microwave-assisted, three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines has been developed for the rapid synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net Iron-catalyzed cyclization reactions in water have also been efficiently promoted by microwave heating. rsc.orgsci-hub.cat
Multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a product that incorporates the majority of the atoms of the reactants, offer high efficiency and atom economy. nih.govacs.org MCRs have proven to be a valuable strategy for the rapid generation of diverse quinazoline libraries. nih.govnih.gov
One notable example is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org This reaction has been utilized in a two-step protocol involving an initial Ugi-4CR followed by a palladium-catalyzed annulation to synthesize polycyclic quinazolinones. nih.govacs.org In another approach, an iodine-catalyzed three-component reaction of 2-aminobenzophenone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) provides an efficient, one-pot synthesis of highly functionalized quinazolines at moderate temperatures. daneshyari.com
Solid-phase organic synthesis has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. acs.org This technique has been successfully applied to the synthesis of quinazolinone derivatives. acs.orgcapes.gov.brcapes.gov.br
One solid-phase approach involves the conversion of a resin-bound amine to a polymer-bound S-methylthiopseudourea. acs.org Condensation with various substituted isatoic anhydrides then affords a library of 2-amino-4(1H)-quinazolinones. acs.org Another solid-phase strategy for producing 1,3-dialkyl quinazoline-2,4-diones involves the addition of isocyanates or amines to a polymer-supported anthranilate, followed by cyclization and N-alkylation. capes.gov.br
Introduction of the 6-Fluoro Moiety: Fluorination Strategies
The incorporation of a fluorine atom at the 6-position of the quinazoline ring is a critical step that significantly influences the molecule's biological activity. Various fluorination strategies have been developed, which can be broadly categorized into the use of pre-fluorinated building blocks or late-stage fluorination of the pre-formed quinazoline core.
Utilization of Pre-functionalized Fluorinated Synthons
A common and reliable method for introducing the 6-fluoro substituent is to start with a commercially available or readily synthesized fluorinated precursor. This approach ensures the unequivocal placement of the fluorine atom at the desired position. A typical starting material is 2-amino-5-fluorobenzonitrile (B1271947) or a related anthranilic acid derivative. For instance, 2-amino-4-fluorobenzoic acid can be reacted with formamidine (B1211174) acetate to yield 7-fluoro-4-hydroxy quinazoline. google.com This intermediate can then be further functionalized.
Another example involves the use of 2-amino-5-nitrobenzonitrile, which can be transformed into the corresponding 6-nitroquinazoline. nih.gov The nitro group can later be reduced to an amino group, which can then be converted to a fluoro group via a Sandmeyer-type reaction, although this is a less direct method. The direct use of fluorinated anthranilic acids or their derivatives remains a more straightforward and widely employed strategy.
Regioselective Fluorination Methods Post-Quinazoline Core Formation
While starting with fluorinated precursors is common, methods for the direct and regioselective fluorination of a pre-existing quinazoline ring are also of significant interest. These late-stage fluorination techniques offer flexibility in diversifying molecular scaffolds. Direct C-H fluorination is a challenging yet powerful tool. acs.org Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), have been utilized for the fluorination of various aromatic systems. brittonsfu.com However, the regioselectivity of such reactions on the quinazoline core can be influenced by the existing substituents and reaction conditions, often requiring careful optimization to favor fluorination at the C-6 position. Photocatalytic methods have also emerged as a mild and efficient way to achieve C-H fluorination. brittonsfu.comresearchgate.net
Incorporation of the 1H-Imidazol-1-yl Substituent at Position 4
The introduction of the 1H-imidazol-1-yl group at the C-4 position of the quinazoline ring is typically achieved through nucleophilic aromatic substitution or by constructing the imidazole (B134444) ring onto the quinazoline scaffold.
Nucleophilic Aromatic Substitution (SNAr) Strategies at C-4
The most prevalent method for introducing the imidazole moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a chlorine atom, at the C-4 position of the quinazoline ring by imidazole.
The precursor for this reaction is typically a 4-chloroquinazoline (B184009) derivative. For example, 6-fluoro-4-chloroquinazoline is a key intermediate. The synthesis of this intermediate often starts from a corresponding 4-hydroxyquinazoline (B93491), which is then chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). researchgate.net
The SNAr reaction between 4-chloroquinazolines and imidazole or its derivatives is well-documented. nih.govchim.itmdpi.comnih.govresearchgate.netnih.gov The reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), and often in the presence of a base like sodium hydride to deprotonate the imidazole, thereby increasing its nucleophilicity. prepchem.com The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. nih.gov Microwave irradiation has also been employed to accelerate these SNAr reactions, often leading to shorter reaction times and improved efficiency. nih.govchim.it
DFT calculations have provided theoretical insights into the regioselectivity of SNAr reactions on 2,4-dichloroquinazolines, confirming that the C-4 position is more susceptible to nucleophilic attack than the C-2 position. mdpi.comresearchgate.net This inherent reactivity preference makes the synthesis of 4-substituted quinazolines highly efficient and regioselective.
Formation of the Imidazole Ring onto Quinazoline Scaffolds
An alternative, though less common, approach is the construction of the imidazole ring directly onto a pre-existing quinazoline framework. This can be achieved through a series of reactions starting with a functionalized quinazoline. For instance, a 6-aminoquinazoline derivative could potentially be transformed into a di-amino precursor, which could then undergo cyclization with a suitable one-carbon synthon to form the imidazole ring. google.com Another strategy involves the reaction of 2-(2-bromophenyl)-1H-imidazole derivatives with various azoles to construct imidazo[1,2-c]quinazolines, which are structurally related to the target compound. acs.org
Derivatization and Analogue Synthesis for Structural Exploration
To explore the structure-activity relationship (SAR), the synthesis of various analogues of this compound is crucial. Derivatization can be carried out at several positions on the quinazoline and imidazole rings.
For instance, different substituents can be introduced at the 6-position of the quinazoline ring by starting with appropriately substituted anthranilic acids. researchgate.net Similarly, the imidazole moiety can be substituted at its various carbon atoms before being coupled to the quinazoline core. The synthesis of various 4-anilino-6-aminoquinazoline derivatives has been reported, where derivatization at the 6-amino position was achieved through reductive amination with various aldehydes. nih.gov
Systematic Modifications on the Quinazoline Core
The quinazoline core offers multiple positions for substitution, allowing for systematic modifications to modulate the physicochemical and biological properties of the resulting compounds. The synthesis of quinazoline derivatives often involves the construction of the fused pyrimidine (B1678525) ring onto a substituted aniline (B41778) precursor.
A common approach to modifying the quinazoline core begins with a substituted 2-aminobenzonitrile (B23959) or 2-aminobenzoic acid derivative. For instance, the synthesis of 4-aminoquinazoline derivatives can be achieved from the corresponding 2-aminobenzonitriles. The introduction of various substituents at the 6-position, such as the fluorine atom in the parent compound, is typically accomplished by starting with the appropriately substituted anthranilic acid or 2-aminobenzonitrile.
Further modifications can be introduced at other positions of the quinazoline ring system. For example, researchers have explored the introduction of different groups at the 2- and 4-positions. The 4-position, occupied by the imidazole group in the title compound, is a frequent site for modification. This is often achieved through nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate. The 4-chloroquinazoline itself is typically prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
The introduction of substituents at the 5, 7, and 8-positions of the quinazoline core has also been investigated, although less commonly than at the 2, 4, and 6-positions. These modifications can be used to fine-tune the steric and electronic properties of the molecule, potentially leading to improved biological activity or selectivity. For instance, the introduction of a nitro group at the 6-position has been explored in the development of certain kinase inhibitors. nih.govnih.gov
The following table summarizes some of the key starting materials and the resulting modifications on the quinazoline core:
| Starting Material | Reagent/Condition | Modification | Resulting Compound Type |
| 2-Amino-5-fluoroacetophenone | Potassium cyanate | Cyclization | 6-Fluoro-4-methyl-2(1H)-quinazolinone google.com |
| 2-Amino-5-(4-morpholino)acetophenone | Ferrous sulfate, Ammonium hydroxide | Reduction of nitro group | 4-Methyl-6-(4-morpholino)-2(1H)-quinazolinone google.com |
| 4,5-Dichloro-2-nitroacetophenone | Sodium azide | Azide substitution | 5-Azido-4-chloro-2-nitroacetophenone google.com |
Variations of the Imidazole Moiety and Linker Architectures
The imidazole moiety attached to the 4-position of the quinazoline core plays a crucial role in the biological activity of many of these compounds. Consequently, significant effort has been dedicated to exploring variations of this heterocyclic ring and the nature of its linkage to the quinazoline scaffold.
The most direct variation involves the substitution on the imidazole ring itself. Alkyl, aryl, or other functional groups can be introduced at the 2-, 4-, or 5-positions of the imidazole ring. These substitutions can impact the steric bulk, electronics, and hydrogen-bonding capabilities of the imidazole moiety, thereby influencing its interaction with biological targets.
Beyond simple substitution, the imidazole ring can be replaced with other five-membered nitrogen-containing heterocycles, such as pyrazole, triazole, or tetrazole. These bioisosteric replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule while potentially maintaining or improving the desired biological activity. For example, triazolo[4,3-c]quinazoline derivatives have been synthesized and evaluated for their biological properties. mdpi.com
The "linker" between the quinazoline core and the heterocyclic moiety, which in the parent compound is a direct bond from the quinazoline C4 to the imidazole N1, can also be modified. Researchers have explored introducing flexible or rigid linkers, such as alkyl chains, ether linkages, or amino groups. These modifications can alter the relative orientation of the two ring systems, which can be critical for optimal binding to a biological target. For instance, the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives involves a more complex, fused linker architecture. mdpi.com
The following table provides examples of variations on the imidazole moiety and linker architectures:
| Quinazoline Core | Heterocyclic Moiety | Linker | Resulting Compound Type |
| 6-Fluoroquinazoline (B579947) | 1H-Imidazole | Direct N-C bond | This compound |
| Quinazoline | Imidazo[1,2-a]pyridine | C-C bond | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives mdpi.com |
| Quinazoline | Pyrazole | Direct N-C bond | 4-(1H-Pyrazol-1-yl)quinazoline analogues |
| Quinazoline | Triazole | Direct N-C bond | 4-(1H-1,2,4-Triazol-1-yl)quinazoline analogues |
Strategic Substitutions to Influence Biological Activity Profiles
The primary motivation for synthesizing analogs of this compound is to modulate their biological activity. Strategic substitutions on both the quinazoline core and the imidazole moiety are employed to enhance potency, selectivity, and pharmacokinetic properties.
Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, have been shown to significantly impact biological activity. The fluorine atom at the 6-position in the parent compound is a key feature. Replacing it with other halogens (Cl, Br) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups can have a profound effect on the electronic distribution of the entire molecule. nih.gov These changes can influence the binding affinity of the compound to its target protein. For example, the introduction of a nitro group at the 6-position has been associated with potent inhibitory activity against certain enzymes. nih.gov
Modifications at the 2-position of the quinazoline ring can also be used to tune biological activity. Introducing aryl or heteroaryl groups at this position can lead to additional interactions with the target protein, potentially increasing potency. google.com
On the imidazole side, substitutions can be made to optimize interactions with specific pockets in the target's binding site. For instance, adding a small alkyl group to the imidazole ring might fill a hydrophobic pocket, leading to a stronger binding affinity. Conversely, introducing a polar group could facilitate hydrogen bonding with key amino acid residues.
The interplay between substitutions on the quinazoline core and the imidazole moiety is often complex and not always predictable. Therefore, the synthesis and biological evaluation of a diverse library of analogs are crucial for establishing structure-activity relationships (SAR). This iterative process of design, synthesis, and testing allows medicinal chemists to refine the molecular structure and develop compounds with improved biological profiles.
The following table highlights some strategic substitutions and their potential influence on biological activity:
| Position of Substitution | Type of Substituent | Potential Influence on Biological Activity |
| Quinazoline C6 | Halogen (F, Cl, Br) | Modulation of electronic properties, potential for halogen bonding nih.gov |
| Quinazoline C6 | Methoxy (B1213986) (OCH₃) | Electron-donating group, can affect metabolic stability mdpi.com |
| Quinazoline C6 | Nitro (NO₂) | Strong electron-withdrawing group, can enhance potency for certain targets nih.gov |
| Quinazoline C2 | Aryl/Heteroaryl | Potential for additional π-π stacking or hydrophobic interactions google.com |
| Imidazole Ring | Alkyl groups | Increased lipophilicity, potential for filling hydrophobic pockets |
| Imidazole Ring | Polar groups (e.g., OH, NH₂) | Potential for new hydrogen bonding interactions |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates.
While specific docking studies on 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline are not extensively documented in publicly available literature, studies on structurally similar quinazoline (B50416) derivatives provide valuable insights into its potential binding modes and affinities. For instance, molecular docking studies of various quinazolinone derivatives have been performed against several biological targets, including DNA gyrase and Poly (ADP-ribose) polymerase-10 (PARP-10). nih.govijmphs.com
In a study on quinazolinone-1,2,4-triazole hybrids, docking simulations predicted binding affinities, with some compounds showing values as strong as -10.8 kcal/mol against PARP-10. ijmphs.com Another study on quinazolinone Schiff base derivatives targeting DNA gyrase reported dock scores ranging from -5.96 to -8.58 kcal/mol. nih.gov These findings suggest that the quinazoline scaffold, a core component of this compound, can effectively fit into the binding pockets of various enzymes. The predicted binding affinities for a series of quinazolinone derivatives against different targets are summarized in the table below.
| Compound Series | Biological Target | Range of Predicted Binding Affinities (kcal/mol) |
| Quinazolinone-1,2,4-triazole hybrids | PARP-10 | -10.4 to -10.8 ijmphs.com |
| Quinazolinone Schiff base derivatives | DNA gyrase | -5.96 to -8.58 nih.gov |
| 6-Bromo quinazoline derivatives | EGFR | -5.3 to -6.7 nih.gov |
| Quinazolinone derivatives | EGFRwt-TK | - |
This table presents data from studies on quinazoline derivatives to infer potential binding affinities for this compound.
The analysis of docking poses reveals crucial interactions between the ligand and the amino acid residues of the target protein. Studies on quinazoline analogs have identified key interactions that are likely relevant for this compound. For example, in the binding of quinazolinone derivatives to DNA gyrase, hydrogen bonds with residues such as Asn46 are frequently observed. nih.gov Similarly, in the active site of PARP-10, interactions with residues like Tyr932 and Ala911, including pi-pi stacking and hydrogen bonds, have been noted for quinazolinone derivatives. nih.gov
The 6-fluoro substitution on the quinazoline ring can potentially engage in halogen bonding or alter the electronic properties of the scaffold, influencing its interactions. The imidazole (B134444) moiety is capable of forming hydrogen bonds and coordinating with metal ions, which could be a critical feature in its binding to metalloenzymes. The table below summarizes key interacting residues identified in docking studies of related quinazoline compounds.
| Biological Target | Key Interacting Residues | Type of Interaction |
| DNA gyrase | Asn46, Asp73, Arg136 nih.gov | Hydrogen bond nih.gov |
| PARP-10 | Tyr932, Ala911, His887 nih.gov | Pi-pi stacking, Hydrogen bond nih.gov |
| EGFR | R817, T830, K72 nih.gov | Hydrogen bond, Cation-Π interaction nih.gov |
| EGFR-mutated | Leu 718, Met 793, Asp 855 researchgate.net | π interaction researchgate.net |
This table compiles key interacting residues from studies on various quinazoline derivatives to suggest potential interactions for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models have been successfully developed for various series of quinazoline derivatives to predict their biological efficacy. orientjchem.orgnih.govresearchgate.net These models are typically built using a training set of compounds with known activities and then validated using a test set. For example, a QSAR model for a series of quinazoline derivatives as EGFR inhibitors was developed using support vector machines, achieving good predictive accuracy. nih.gov Another study on quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors utilized Random Forest and EXtreme Gradient Boosting methods to create robust QSAR models. nih.gov These models can be used to virtually screen new compounds and prioritize them for synthesis and biological testing.
QSAR studies are invaluable for understanding how different substituents on the quinazoline core contribute to biological activity through their electronic, steric, and hydrophobic properties. researchgate.networdpress.com
Electronic Contributions : The electronic properties of substituents, often quantified by parameters like the Hammett constant (σ), can significantly influence activity. In some QSAR models for quinazoline derivatives, it has been observed that electron-withdrawing groups at certain positions can enhance activity. orientjchem.org The fluorine atom at the 6-position of the target compound is a strongly electronegative, electron-withdrawing group, which is likely to have a substantial impact on the electronic distribution of the quinazoline ring system and its interactions with biological targets. nih.gov
Steric Contributions : The size and shape of substituents, described by steric parameters like Taft's steric parameter (Es) or molar refractivity (MR), are crucial for a proper fit within a binding site. QSAR studies on quinazolinones have shown that the bulkiness of substituents at different positions can either be beneficial or detrimental to activity, depending on the topology of the target's active site. nih.gov
The following table summarizes the physicochemical properties and their typical influence on the activity of quinazoline derivatives as suggested by various QSAR studies.
| Physicochemical Property | Descriptor(s) | General Influence on Activity of Quinazoline Derivatives |
| Electronic Effects | Hammett constant (σ), Atomic net charges orientjchem.org | Electron-withdrawing groups can enhance activity at specific positions. orientjchem.org |
| Steric Effects | Taft's steric parameter (Es), Molar refractivity (MR) | Bulky groups can be favorable or unfavorable depending on the binding site topology. nih.gov |
| Hydrophobic Effects | Partition coefficient (log P), Hydrophobic constant (π) | Optimal hydrophobicity is often required for good activity and cell permeability. |
This table synthesizes general trends observed in QSAR studies of quinazoline analogs.
In Silico Target Prediction and Pathway Analysis
In silico target prediction for "this compound" leverages its structural similarity to a well-established class of kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. nih.govsemanticscholar.org Computational approaches, therefore, primarily focus on its potential as a kinase inhibitor and the subsequent impact on cellular signaling pathways.
Pathway analysis, often performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to contextualize the effects of inhibiting predicted targets. nih.gov For quinazoline-based inhibitors, the most implicated pathways are those crucial for cell proliferation, survival, and differentiation, which are often dysregulated in cancer.
Enzyme and Receptor Binding Site Prediction (e.g., EGFR, PI3Kα, AMPA Receptors, CYP51)
Computational docking simulations are instrumental in predicting the binding affinity and mode of interaction of "this compound" with various enzymes and receptors.
Epidermal Growth Factor Receptor (EGFR):
The quinazoline core is a well-known pharmacophore for EGFR inhibitors. semanticscholar.orgnih.gov Molecular docking studies on analogous quinazoline derivatives consistently show key interactions within the ATP-binding pocket of EGFR. The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region residue Met793. nih.gov The 4-anilino moiety, a common feature in many EGFR inhibitors, extends into a hydrophobic pocket. nih.gov For "this compound," the 4-(1H-imidazol-1-yl) group would occupy this space, forming hydrophobic and potentially specific polar interactions. The fluorine atom at the 6-position is anticipated to enhance binding affinity through favorable interactions within the binding site. semanticscholar.org
Phosphoinositide 3-kinase α (PI3Kα):
The PI3K/Akt/mTOR signaling pathway is another critical target for quinazoline-based anticancer agents. drugbank.com In silico studies of quinazoline derivatives targeting PI3Kα suggest that the quinazoline scaffold can effectively occupy the ATP-binding site of the p110α catalytic subunit. The interactions within this site are crucial for inhibitory activity. While specific docking studies for "this compound" are not prevalent, the general binding mode of quinazolines to PI3Kα provides a strong basis for its predicted interaction.
AMPA Receptors:
While less common, some quinazoline-related structures, such as quinoxalinediones, have been investigated as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov Molecular docking studies on quinoxaline (B1680401) derivatives have shown that the aromatic core is vital for hydrophobic interactions within the ligand-binding domain of the AMPA receptor. nih.gov It is plausible that the quinazoline core of "this compound" could also engage in similar hydrophobic interactions. The imidazolyl group might also participate in hydrogen bonding. nih.gov
Cytochrome P450 51 (CYP51):
Triazole-containing compounds are known inhibitors of CYP51, a key enzyme in sterol biosynthesis in fungi. nih.gov Given that "this compound" contains an imidazole moiety (a related azole), there is a theoretical possibility of interaction with CYP51. Computational docking of triazole inhibitors with CYP51 has revealed that the azole ring coordinates with the heme iron atom in the active site, while other parts of the molecule form hydrophobic interactions with surrounding residues. nih.gov A similar binding mode could be hypothesized for "this compound," although this remains a speculative target without direct computational or experimental evidence.
| Target | Predicted Key Interactions | Supporting Evidence from Analogs |
|---|---|---|
| EGFR | Hydrogen bond between quinazoline N1 and Met793; Hydrophobic interactions of the imidazole ring. | semanticscholar.orgnih.gov |
| PI3Kα | Occupation of the ATP-binding site. | drugbank.com |
| AMPA Receptors | Hydrophobic interactions of the quinazoline core; Potential hydrogen bonding by the imidazole moiety. | nih.govnih.gov |
| CYP51 | Coordination of the imidazole nitrogen with the heme iron; Hydrophobic interactions. | nih.gov |
Computational Elucidation of Molecular Mechanisms
Computational studies on quinazoline derivatives have provided significant insights into their molecular mechanisms of action, particularly as enzyme inhibitors.
Molecular dynamics (MD) simulations of quinazoline-based EGFR inhibitors have demonstrated the stability of the ligand-protein complex and the persistence of key interactions over time. nih.gov These simulations can reveal the dynamic behavior of the compound within the binding pocket and highlight the importance of specific amino acid residues for binding. For "this compound," MD simulations would be expected to confirm a stable binding mode within the EGFR ATP pocket, driven by the foundational interactions of the quinazoline scaffold and supplemented by the specific contributions of the fluoro and imidazole substituents.
Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling have been used to correlate the structural features of quinazoline derivatives with their biological activities. These models can predict the inhibitory potency of novel compounds and guide the design of more effective inhibitors. For instance, the presence of a fluorine atom at the 6-position of the quinazoline ring has been shown in some models to be beneficial for activity. semanticscholar.org
Preclinical Pharmacological Investigations and Biological Activities
Anticancer Activity Profile
The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer agents, and the introduction of a fluorine atom and an imidazole (B134444) moiety appears to enhance its therapeutic potential. nih.govmdpi.com
Derivatives of the 6-fluoroquinazoline (B579947) structure have demonstrated the ability to inhibit the growth of various cancer cell lines. While specific data for 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is part of a broader landscape of quinazoline-based anticancer research, related compounds have shown significant antiproliferative effects. For instance, novel 4-aminoquinazoline derivatives have been synthesized and evaluated for their activities against a panel of six cancer cell lines, including HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov One particularly potent compound from this series, compound 6b, exhibited strong antiproliferative activity. nih.gov Similarly, a series of novel 4-hydroxyquinazoline (B93491) derivatives were designed and showed superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com Furthermore, certain quinazolin-4(3H)-one derivatives have shown potent antiproliferative activity in tumor cell lines such as HCT116, MCF7, and B16. mdpi.com
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation. nih.gov
Tyrosine Kinases and EGFR: Quinazoline-based compounds are recognized as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.govnih.gov The inhibition of EGFR blocks downstream signaling pathways that are crucial for cell growth and survival. nih.gov
Phosphatidylinositol 3-Kinase alpha (PI3Kα): The PI3K signaling pathway is vital for cellular survival, proliferation, and apoptosis. nih.gov The p110α subunit of PI3K, encoded by the PIK3CA gene, is frequently mutated and overexpressed in many human cancers. nih.gov Novel 4-aminoquinazoline derivatives have been shown to selectively inhibit PI3Kα. nih.gov For example, compound 6b from a synthesized series effectively suppressed PI3Kα kinase activity with an IC50 of 13.6 nM, leading to the blockage of the PI3K/Akt pathway in HCT116 cells. nih.gov
Aurora Kinase A (AKA): Aurora kinases are essential for regulating the cell cycle and mitosis, and their dysfunction can lead to cancer. nih.gov Aurora A kinase, in particular, is a promising target for cancer therapy due to its frequent overexpression in human malignancies. nih.govnih.gov Structural modifications of the quinazoline core, including the introduction of a fluorine atom, have been shown to enhance inhibitory activity against Aurora A kinase. nih.gov
Beyond inhibiting proliferation, 6-fluoroquinazoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. For example, a novel 4-aminoquinazoline derivative, compound 6b, was found to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This compound also caused a G1 phase cell cycle arrest by inhibiting PI3K signaling. nih.gov Similarly, another quinazoline derivative, compound 6c, was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov Furthermore, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative arrested the cell cycle at the G1 phase and induced apoptosis in the MCF-7 breast cancer cell line. nih.govresearchgate.net
Antimicrobial Efficacy
In addition to its anticancer potential, the quinazoline scaffold has been investigated for its antimicrobial properties. nih.govbiomedpharmajournal.org
Quinazolinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org Structure-activity relationship studies have revealed that substitutions at various positions of the quinazoline ring, including the presence of a halogen atom at the 6-position, can enhance their antibacterial effects. nih.gov These compounds are thought to exert their antibacterial action by interacting with the cell wall and DNA structures. nih.gov While some novel quinazolinone derivatives did not show bactericidal effects on their own, their conjugation with silver nanoparticles significantly enhanced their activity against bacteria such as Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov
The antifungal potential of quinazoline derivatives has also been explored. nih.govbiomedpharmajournal.org Synthesized compounds have been screened against various fungal strains, including Aspergillus niger and Candida albicans. biomedpharmajournal.org Some derivatives have shown good to excellent antifungal activity. biomedpharmajournal.org For instance, a series of 2-benzyl-3-{4-[N′-(3-substituted-5 – oxo - 1-substituted - 1,5 – dihydropyrazol – 4 -ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives exhibited good antifungal activity. nih.gov Another study on triazole-fused quinazolinones showed that the synthesized compound THTQ was a good inhibitor against Aspergillus niger, with moderate activity against Candida albicans and Aspergillus flavus. nih.gov
Neurological Activity and Receptor Modulation
Extensive searches of pharmacological databases and scientific publications did not yield any studies investigating the neurological activity or receptor modulation profile of this compound. While the broader quinazoline chemical scaffold has been explored for various central nervous system effects, data pertaining specifically to this compound is not available in the reviewed literature. mdpi.comnih.govnih.govacs.org
Antagonism of Excitatory Amino Acid Receptors (e.g., AMPA Receptors)
There are no available preclinical studies or data describing the activity of this compound as an antagonist of excitatory amino acid receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Anticonvulsant Potential
No dedicated studies evaluating the anticonvulsant potential of this compound in preclinical models of seizures have been found in the public domain. Although various derivatives of the quinazoline nucleus have been investigated for anticonvulsant properties, specific data for this compound, including efficacy in models like maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizures, remains unreported. jclmm.commdpi.comnih.govresearchgate.netnuph.edu.ua
Other Investigated Biological Activities (e.g., Anti-inflammatory, Analgesic, Antimalarial)
There is a lack of published research on other potential biological activities of this compound. The quinazoline core structure is known to be a versatile scaffold, with various derivatives showing a wide range of pharmacological effects. jclmm.comresearchgate.netmdpi.comresearchgate.netencyclopedia.pubnih.gov However, specific investigations into the anti-inflammatory, analgesic, or antimalarial activities of this compound have not been reported in the available scientific literature. nih.govnih.govnih.gov
Mechanistic Insights into the Biological Actions of 6 Fluoro 4 1h Imidazol 1 Yl Quinazoline
Molecular Targets and Specific Binding Interactions
The biological activity of quinazoline (B50416) derivatives is intrinsically linked to their ability to interact with specific molecular targets, primarily enzymes and receptors. The nature and positioning of substituents on the quinazoline ring play a crucial role in determining this target specificity and the subsequent biological response. nih.gov For instance, the presence of a fluorine atom at the C-6 position and an imidazole (B134444) group at the C-4 position are expected to significantly influence the binding profile of the molecule.
Quinazoline derivatives are well-documented inhibitors of various protein kinases, which are critical regulators of cellular processes. mdpi.com Notably, the 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently overexpressed in cancer. nih.govnih.gov These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the receptor. nih.gov
Furthermore, some quinazoline compounds have been shown to inhibit Aurora kinases, which are serine/threonine kinases essential for mitotic progression. A series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives were evaluated as Aurora A kinase inhibitors, with one compound, 16h , exhibiting an IC50 value of 21.94 nM. nih.gov Another study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid also highlighted its inhibitory potential against Aurora A kinase. nih.gov
Table 1: Enzyme Inhibition by Quinazoline Derivatives
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 16h | Aurora A kinase | 21.94 nM | nih.gov |
| Lapatinib | EGFRwt kinase | 27.06 nM | nih.gov |
| Afatinib | EGFRwt | 0.6 nM | nih.gov |
| Afatinib | EGFRT790M/L858R | 3.5 nM | nih.gov |
This table presents a selection of enzyme inhibition data for various quinazoline derivatives to illustrate the potential activity of this class of compounds.
Beyond direct enzyme inhibition, quinazoline derivatives can also interact with other types of receptors. A novel compound, 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) , has been suggested to target the insulin-like growth factor-I receptor (IGF-1R). scispace.com Molecular modeling studies predict that LJJ-10 binds within the IGF-1R kinase domain, forming hydrophobic interactions and a hydrogen bond between the 6-fluoro substituent and a methionine residue (Met1052). scispace.com This interaction is believed to be key to its anti-metastatic effects in osteosarcoma cells. scispace.com
While the primary mechanism for many kinase-inhibiting quinazolines is competitive binding at the ATP pocket, the possibility of allosteric modulation exists for some derivatives. However, specific evidence for allosteric modulation by 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is not detailed in the available literature.
Elucidation of Intracellular Signaling Pathway Modulation
The interaction of quinazoline compounds with their molecular targets triggers a cascade of events that modulate intracellular signaling pathways, ultimately leading to a cellular response. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent target of quinazoline-based inhibitors. nih.govresearchgate.net Deregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.gov
For example, dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR cascade, including Akt, mTOR, and S6K, at nanomolar concentrations. nih.gov This inhibition can lead to the suppression of tumor growth. nih.gov
Another critical pathway often modulated by quinazoline derivatives is the one governed by EGFR. Inhibition of EGFR by compounds like gefitinib (B1684475) and erlotinib (B232) blocks the downstream signaling cascades that promote cell proliferation and survival. mdpi.comnih.gov The macrocyclization of quinazoline-based EGFR inhibitors has been explored as a strategy to enhance selectivity for mutant forms of EGFR, such as L858R and Del19, which are common in non-small-cell lung cancer. nih.gov
Analysis of Cellular Responses and Phenotypic Effects (e.g., Cell Growth Inhibition, Distinct Cell Death Pathways)
The modulation of intracellular signaling pathways by quinazoline derivatives culminates in a variety of cellular responses and phenotypic effects. A prominent outcome of treatment with many anticancer quinazolines is the inhibition of cell growth and the induction of cell death.
For instance, the compound 16h , an Aurora A kinase inhibitor, was found to be a potent cytotoxic agent against a panel of cancer cell lines. nih.gov It induced G2/M phase cell cycle arrest and triggered caspase-dependent apoptosis in MDA-MB-231 breast cancer cells. nih.gov Similarly, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to arrest the cell cycle in the G1 phase and induce apoptosis. nih.gov
The novel compound LJJ-10 demonstrated anti-metastatic effects in human osteosarcoma cells by inhibiting cell migration and invasion. scispace.com This effect is attributed to its targeting of the IGF-1R signaling pathway. scispace.com
Table 2: Cellular Effects of Selected Quinazoline Derivatives
| Compound | Cell Line | Cellular Effect | Reference |
|---|---|---|---|
| 16h | MDA-MB-231 | G2/M phase arrest, Caspase-dependent apoptosis | nih.gov |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | G1 phase arrest, Apoptosis | nih.gov |
| LJJ-10 | U-2 OS | Inhibition of migration and invasion | scispace.com |
| Derivative 6 | Various cancer cell lines | G2/M arrest, Apoptosis, Tumor growth suppression | mdpi.com |
This table summarizes some of the observed cellular responses to treatment with different quinazoline compounds.
Emerging Research Directions and Future Perspectives for 6 Fluoro 4 1h Imidazol 1 Yl Quinazoline
Development of Next-Generation Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
A primary focus for the future of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline will be the rational design of next-generation analogues. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to enhance biological activity and selectivity while optimizing pharmacokinetic properties. researchgate.net
Key areas for modification will likely include:
Substitution on the Imidazole (B134444) Ring: The imidazole moiety offers several positions for substitution. Introducing small alkyl or other functional groups could modulate the compound's binding affinity and selectivity for its target.
Modification of the Quinazoline (B50416) Core: While the 6-fluoro substitution is a key feature, further derivatization of the quinazoline ring system could yield analogues with improved properties. For instance, the introduction of small, electron-donating groups at other positions has been shown to be advantageous for the potency of some quinazoline-based inhibitors. acs.org
Bioisosteric Replacement: Replacing the imidazole ring with other five-membered aromatic heterocycles (e.g., pyrazole, triazole) could lead to analogues with different electronic distributions and hydrogen bonding capabilities, potentially improving target engagement or metabolic stability.
The goal of these modifications is to fine-tune the molecule's interaction with its biological target, thereby increasing potency and reducing off-target effects.
Table 1: Examples of Quinazoline Analogues and Their Biological Targets
| Compound Class | Example Analogue | Target/Activity |
| Imidazo[4,5-g]quinazolines | Linear imidazo[4,5-g]quinazoline (8) | Potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org |
| Fluoroquinazolines | 4-(2′-fluorophenyl)amino-6,7-dimethoxyquinazoline | Inhibitor of tumor cell proliferation. google.com |
| Imidazolylquinazolines | Various 2-imidazolylquinazoline derivatives | Active against metronidazole-sensitive and -resistant strains of trichomonads. researchgate.net |
Exploration of Novel Therapeutic Applications beyond Current Research Areas
The quinazoline framework is associated with an exceptionally broad spectrum of pharmacological activities. Derivatives have been investigated and developed for use as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular agents. researchgate.net
Future research on this compound is expected to build upon this versatility:
Oncology: Given that numerous quinazoline derivatives are potent tyrosine kinase inhibitors, this compound is a prime candidate for evaluation against various cancer cell lines. nih.govacs.org The 6-fluoro substituent could enhance its activity and pharmacokinetic profile.
Infectious Diseases: Imidazolylquinazoline derivatives have shown promise against protozoan parasites like Trichomonas vaginalis. researchgate.netresearchgate.net This suggests a potential application for this compound in treating parasitic or other infectious diseases, including those caused by bacteria and fungi. nih.gov Some 8-fluoroquinazoline (B71482) derivatives have demonstrated potent antibacterial activity. scispace.com
Neurodegenerative Diseases: Some quinazoline-triazole hybrids have been explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. arabjchem.org The structural features of this compound make it a candidate for investigation in this area.
Anti-inflammatory Applications: The quinazoline core is present in compounds with anti-inflammatory properties, opening another avenue for therapeutic exploration.
Advancements in Sustainable and Efficient Synthetic Methodologies for Compound Production
As research progresses towards potential clinical applications, the development of green and cost-effective synthetic routes will become crucial. Traditional multi-step syntheses of complex heterocyclic compounds can be resource-intensive and generate significant waste.
Future efforts in this domain will likely focus on:
One-Pot Syntheses: Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. acs.org
Catalytic Methods: Employing novel catalysts, including transition metals or organocatalysts, can enable milder reaction conditions, higher yields, and improved atom economy. The use of copper-mediated reactions for the synthesis of certain quinazoline derivatives is an example of this trend. arabjchem.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability, safety, and product consistency compared to traditional batch processing.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of quinazoline and other heterocyclic systems.
These advancements will be essential for producing this compound and its analogues on a larger scale for advanced preclinical and clinical studies.
Integration of Experimental and Computational Approaches for Accelerated Drug Discovery and Development
The synergy between computational modeling and experimental validation is a hallmark of modern drug discovery. researchgate.net This integrated approach is expected to significantly accelerate the development of this compound.
Key integrated strategies include:
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be rapidly screened against computational models of biological targets to identify the most promising candidates for synthesis.
Molecular Docking and Dynamics: These computational tools can predict how the compound and its analogues bind to a target protein at the atomic level. This provides insights into the key interactions driving potency and selectivity, guiding the design of more effective molecules. acs.org
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.
Quantum-Chemical Calculations: These methods can be used to understand the electronic properties of the compounds and how they relate to their photophysical or biological activities, as has been done for other fluoroquinazoline derivatives. researchgate.net
By leveraging these computational methods, researchers can focus laboratory resources on synthesizing and testing the most promising compounds, streamlining the path from initial discovery to potential therapeutic application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 4-chloro-6-fluoroquinazoline with 1H-imidazole in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine). This method typically achieves yields >80% at room temperature .
- Heterocyclic coupling : Use transition metal catalysts (e.g., Pd) for cross-coupling imidazole derivatives with fluorinated quinazoline precursors. Optimize reaction time and temperature to minimize byproducts .
- Microwave-assisted synthesis : Reduces reaction time significantly (from hours to minutes) while maintaining yield, ideal for high-throughput screening .
Q. How does the fluorine substituent at position 6 influence the compound’s electronic and steric properties?
- Methodology :
- Computational modeling : Perform DFT calculations to analyze electron density distribution and frontier molecular orbitals. Fluorine’s electronegativity increases electron withdrawal, enhancing hydrogen-bonding potential at the quinazoline core .
- Experimental validation : Compare NMR chemical shifts (¹⁹F and ¹H) of fluorinated vs. non-fluorinated analogs to assess electronic effects. Fluorine’s inductive effect stabilizes the quinazoline ring, altering reactivity in substitution reactions .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorescence-based substrates. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) to evaluate MIC values .
Advanced Research Questions
Q. How can substituent variations at the quinazoline 2-position enhance target selectivity in kinase inhibition?
- Methodology :
- SAR analysis : Synthesize analogs with bulky (e.g., aryl) or hydrophilic (e.g., sulfonamide) groups at position 2. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP-binding pockets .
- Crystallography : Resolve X-ray structures of ligand-kinase complexes to identify critical interactions (e.g., hydrogen bonds with hinge regions). For example, a 2-phenyl group improved affinity for α1-adrenoceptors by 1000-fold compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?
- Methodology :
- Dose-response profiling : Perform dose-ranging studies (0.1–100 µM) to distinguish on-target vs. off-target effects. Low µM-range IC₅₀ values for cancer cells may indicate selective cytotoxicity, while higher MIC values suggest nonspecific antimicrobial action .
- Transcriptomic analysis : Use RNA-seq to compare gene expression profiles in cells treated with the compound. Pathway enrichment (e.g., apoptosis vs. cell cycle arrest) clarifies mechanistic divergence .
Q. How does protonation of the quinazoline N-1 atom affect receptor binding thermodynamics?
- Methodology :
- pH-dependent binding assays : Measure affinity shifts (e.g., via SPR or ITC) under varying pH conditions. Protonation at N-1 strengthens salt bridges with aspartate/glutamate residues in receptors (ΔG ≈ -3.0 kcal/mol) .
- Free energy perturbation (FEP) : Simulate protonated vs. non-protonated states to quantify energy contributions of specific interactions (e.g., hydrogen bonds, π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
